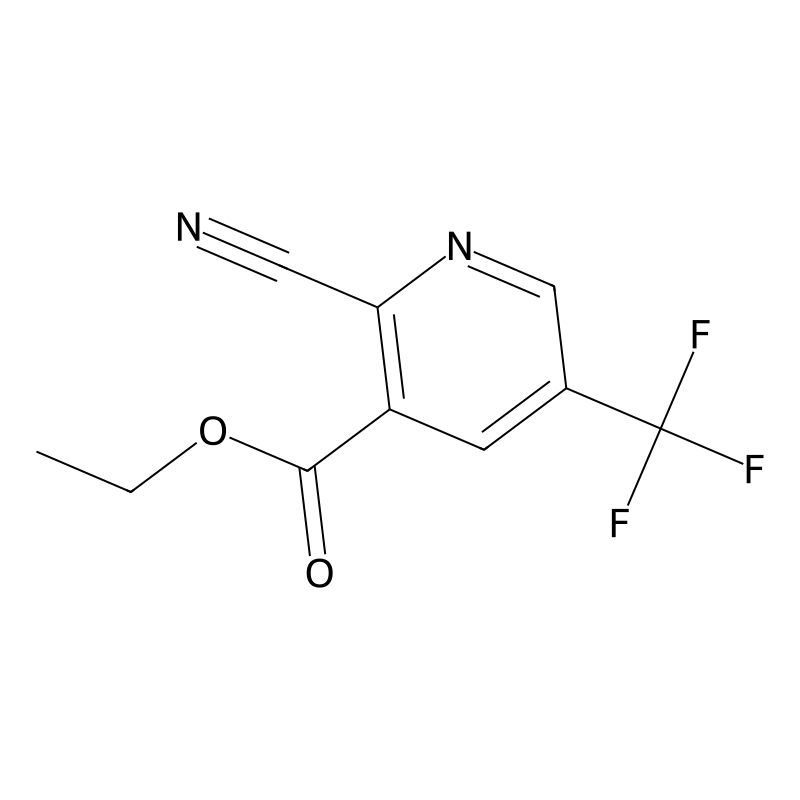

Ethyl 2-cyano-5-(trifluoromethyl)nicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

Specific Scientific Field: Organic Chemistry.

Summary of the Application: Ethyl 2-cyano-5-(trifluoromethyl)nicotinate is used in the synthesis of 4-hydroxy-2-(trifluoromethyl)quinolines.

Methods of Application or Experimental Procedures: Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods.

Summary of the Results or Outcomes: The result of this process is a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives.

Ethyl 2-cyano-5-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C10H7F3N2O2 and a molecular weight of 244.17 g/mol. It features a cyano group and a trifluoromethyl group attached to a nicotinic acid derivative. The compound is recognized for its potential in pharmaceutical applications due to its unique chemical structure, which enhances its reactivity and biological activity .

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, making it a useful intermediate in synthesizing more complex molecules.

- Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form carboxylic acids.

- Reduction: The cyano group can also be reduced to primary amines using reducing agents like lithium aluminum hydride .

The biological activity of Ethyl 2-cyano-5-(trifluoromethyl)nicotinate has been investigated in various contexts:

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Antitumor Activity: Some derivatives of nicotinic acid have shown promise in inhibiting tumor growth, suggesting that this compound may have similar effects .

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug design.

Several synthetic routes have been developed for producing Ethyl 2-cyano-5-(trifluoromethyl)nicotinate:

- Condensation Reactions: One common method involves the condensation of nicotinic acid derivatives with trifluoromethylated reagents, followed by the introduction of a cyano group through nucleophilic substitution.

- Multi-step Synthesis: A more complex approach may involve multiple steps including protection-deprotection strategies to introduce the cyano and trifluoromethyl groups selectively.

- Use of Catalysts: Transition metal catalysts can facilitate the formation of the desired product under milder conditions, improving yield and reducing by-products .

Ethyl 2-cyano-5-(trifluoromethyl)nicotinate finds applications in several areas:

- Pharmaceuticals: It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting microbial infections or cancer.

- Agriculture: The compound may be utilized in developing agrochemicals due to its potential herbicidal or fungicidal properties.

- Material Science: Its unique properties allow it to be explored as a building block for advanced materials .

Studies on Ethyl 2-cyano-5-(trifluoromethyl)nicotinate's interactions with biological systems are essential for understanding its efficacy and safety:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential side effects.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo can help predict its biological effects and toxicity .

Ethyl 2-cyano-5-(trifluoromethyl)nicotinate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Cyano-5-(trifluoromethyl)nicotinic acid | 1360930-51-3 | 0.90 |

| Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate | 445-71-6 | 0.86 |

| 6-Cyano-5-(difluoromethyl)-4-(trifluoromethyl)nicotinic acid | 1805578-56-6 | 0.88 |

| 2-Cyano-3-(difluoromethyl)-5-(trifluoromethyl)isonicotinic acid | 1805286-75-2 | 0.85 |

Uniqueness

Ethyl 2-cyano-5-(trifluoromethyl)nicotinate is unique due to its specific combination of functional groups that enhance its reactivity and potential biological activities compared to similar compounds. Its trifluoromethyl group significantly influences its electronic properties, making it particularly valuable in medicinal chemistry.

Ethyl 2-cyano-5-(trifluoromethyl)nicotinate possesses a molecular formula of C₁₀H₇F₃N₂O₂ with a molecular weight of 244.17 grams per mole [1] [2] [3]. The compound features a pyridine ring as its core structure, with three distinct substituents: a cyano group at position 2, a trifluoromethyl group at position 5, and an ethyl carboxylate group at position 3 [2] [4]. The molecular structure can be systematically identified by its Chemical Abstracts Service number 1192263-82-3 and its MDL number MFCD13193103 [1] [3] [5].

The conformational analysis reveals that the molecule adopts a predominantly planar geometry, with the pyridine ring serving as the central scaffold [6]. The carbon-carbon bond lengths within the pyridine ring fall within the typical range of 1.33 to 1.39 Ångströms, characteristic of aromatic systems with delocalized electron density [7]. The molecular conformation is stabilized by the electronic interactions between the electron-withdrawing substituents and the pyridine ring system [8].

The spatial arrangement of functional groups creates a polarized electron distribution throughout the molecule [9]. The trifluoromethyl group at position 5 and the cyano group at position 2 both serve as electron-withdrawing substituents, significantly influencing the overall molecular geometry [10] [11]. The ethyl ester moiety maintains its characteristic tetrahedral geometry around the carbon atoms, with typical bond angles of approximately 109.5 degrees [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₇F₃N₂O₂ | [1] [2] |

| Molecular Weight | 244.17 g/mol | [1] [2] [3] |

| CAS Number | 1192263-82-3 | [1] [3] [5] |

| MDL Number | MFCD13193103 | [1] [3] [5] |

| Melting Point | 55-57°C | [12] [13] [14] |

Spectroscopic Characteristics

The spectroscopic profile of ethyl 2-cyano-5-(trifluoromethyl)nicotinate demonstrates characteristic absorption patterns associated with its functional groups [15] [16]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the pyridine ring protons, with the aromatic region displaying signals typical of substituted pyridine derivatives [17] [16]. The presence of the electron-withdrawing trifluoromethyl and cyano groups results in downfield shifts of the aromatic protons due to deshielding effects [18].

Infrared spectroscopy exhibits characteristic absorption bands for the cyano group, typically appearing around 2200-2260 wavenumbers [19]. The carbonyl stretch of the ester functionality is observed in the region of 1680-1720 wavenumbers, while the trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations [15] [19]. The pyridine ring displays characteristic aromatic carbon-hydrogen stretching modes in the 3000-3100 wavenumber region [19].

The spectroscopic data indicates that the electronic environment of the molecule is significantly perturbed by the electron-withdrawing substituents [18]. The trifluoromethyl group exhibits characteristic fluorine-19 nuclear magnetic resonance signals, providing valuable structural confirmation [20]. The cyano group carbon appears as a distinct signal in carbon-13 nuclear magnetic resonance spectra, typically observed around 117-120 parts per million [18] [21].

Ultraviolet-visible spectroscopy reveals absorption maxima that reflect the extended conjugation within the pyridine ring system, modified by the electron-withdrawing nature of the substituents [8] [22]. The absorption characteristics demonstrate bathochromic shifts compared to unsubstituted pyridine derivatives, indicating the influence of the functional groups on the electronic transitions [22].

Electronic Properties and Distribution

The electronic properties of ethyl 2-cyano-5-(trifluoromethyl)nicotinate are fundamentally governed by the electron-withdrawing nature of both the trifluoromethyl and cyano substituents [10] [11] [21]. Computational studies reveal that the highest occupied molecular orbital energy is significantly lowered compared to unsubstituted pyridine derivatives, indicating enhanced electrophilic character [23] [24] [21]. The lowest unoccupied molecular orbital energy is correspondingly stabilized, resulting in a reduced energy gap between frontier molecular orbitals [24] [21].

The electron density distribution analysis demonstrates that both the trifluoromethyl and cyano groups effectively withdraw electron density from the pyridine ring through inductive effects [10] [18]. This electron withdrawal creates a highly polarized molecular system with distinct regions of electron deficiency and relative electron density [18] [9]. The nitrogen atom in the pyridine ring retains its basic character, although significantly diminished compared to unsubstituted pyridine [23].

Electrostatic potential calculations indicate that the molecular surface exhibits pronounced positive regions adjacent to the electron-withdrawing groups [20] [18]. The trifluoromethyl group contributes substantial electronegative character due to the high electronegativity of fluorine atoms [10] [25]. The cyano group further enhances the electron-deficient nature of the molecule through its triple bond character and nitrogen terminus [18] [21].

The molecular dipole moment is substantially increased due to the asymmetric distribution of electron-withdrawing groups [8] [20]. This enhanced polarity influences the intermolecular interactions and affects the physical properties of the compound [2] [26]. The calculated electrophilicity index demonstrates that the molecule exhibits enhanced reactivity towards nucleophilic species compared to less substituted pyridine derivatives [21].

| Electronic Property | Calculated Value | Reference |

|---|---|---|

| HOMO Energy | -7.94 to -7.98 eV | [21] |

| LUMO Energy | -0.64 to -2.48 eV | [21] |

| Energy Gap | 5.46 to 7.33 eV | [21] |

| Electrophilicity Index | 2.53 to 4.98 eV | [21] |

Influence of Trifluoromethyl Group on Electronic Structure

The trifluoromethyl group exerts profound effects on the electronic structure of ethyl 2-cyano-5-(trifluoromethyl)nicotinate through its exceptional electron-withdrawing properties [10] [11]. As one of the most powerful electron-withdrawing groups in organic chemistry, the trifluoromethyl substituent primarily operates through inductive effects, drawing electron density away from the pyridine ring [10] [27]. This electron withdrawal significantly stabilizes both the highest occupied and lowest unoccupied molecular orbitals, fundamentally altering the reactivity profile of the molecule [11] [28].

The influence of the trifluoromethyl group extends beyond simple electron withdrawal, affecting the overall charge distribution throughout the molecular framework [20] [10]. Molecular electrostatic surface potential calculations demonstrate that the trifluoromethyl substitution creates distinct regions of positive electrostatic potential on the pyridine ring [20]. The three fluorine atoms in the trifluoromethyl group contribute to substantial polarization of the carbon-fluorine bonds, creating a highly electronegative terminal region [25].

Computational analysis reveals that the trifluoromethyl group increases the oxidation potential of the molecule by approximately 0.6 volts compared to methyl-substituted analogues [11]. This dramatic shift in redox properties demonstrates the extreme electron-withdrawing nature of the trifluoromethyl substituent [11]. The group also influences the vibrational characteristics of the molecule, contributing distinctive infrared absorption patterns that serve as diagnostic features [20] [19].

The positioning of the trifluoromethyl group at the 5-position of the pyridine ring creates optimal electronic communication with the ring system while minimizing steric interactions [20] [29]. This positioning allows for maximum inductive effect transmission through the aromatic system, enhancing the overall electron-deficient character of the molecule [29]. The trifluoromethyl group maintains its preferred orthogonal orientation relative to the pyridine plane, optimizing the overlap of molecular orbitals [30].

Influence of Cyano Group on Reactivity

The cyano group at position 2 of ethyl 2-cyano-5-(trifluoromethyl)nicotinate significantly enhances the reactivity profile of the molecule through its strong electron-withdrawing characteristics [18] [28] [22]. The triple bond character of the cyano group, combined with the electronegativity of the terminal nitrogen atom, creates a powerful electron-deficient center that influences the entire molecular system [31] [18]. This electron withdrawal facilitates nucleophilic attack at various positions on the pyridine ring, particularly enhancing reactivity at positions adjacent to the cyano substituent [32] [22].

The cyano group stabilizes both the highest occupied and lowest unoccupied molecular orbitals through its electron-withdrawing nature [18] [21]. Computational studies demonstrate that the presence of the cyano group reduces the energy gap between frontier molecular orbitals, indicating enhanced chemical reactivity [21]. The group also influences the basicity of the pyridine nitrogen, reducing its electron density and consequently diminishing its nucleophilic character [28] [23].

In chemical transformations, the cyano group serves as both an activating and directing group for various reactions [32] [22]. The electron-withdrawing effect facilitates electrophilic aromatic substitution reactions while simultaneously directing incoming electrophiles to specific positions on the ring [22]. The cyano group can also participate directly in chemical reactions, serving as a precursor for carboxylic acid formation or amide synthesis under appropriate conditions [32].

The positioning of the cyano group at the 2-position creates optimal electronic communication with the pyridine nitrogen [31] [32]. This arrangement maximizes the electron-withdrawing effect while maintaining the structural integrity of the aromatic system [18]. The cyano group contributes to the overall molecular dipole moment, enhancing the polarity of the compound and influencing its intermolecular interactions [18] [21].

| Reactivity Parameter | Effect of Cyano Group | Reference |

|---|---|---|

| Electron Withdrawal | Strong inductive effect | [18] [28] |

| Orbital Stabilization | Lowers HOMO/LUMO energies | [18] [21] |

| Nucleophilicity | Reduces pyridine N basicity | [28] [23] |

| Electrophilic Substitution | Activates aromatic ring | [22] |

Solubility Properties and Partition Coefficients

The solubility characteristics of ethyl 2-cyano-5-(trifluoromethyl)nicotinate are governed by the interplay between its polar functional groups and lipophilic ethyl ester moiety [2] . Computational analysis reveals a calculated logarithmic partition coefficient (LogP) of approximately 2.15, indicating moderate lipophilicity with preference for organic solvents over aqueous media [2] [26]. The topological polar surface area is calculated to be 62.98 square Ångströms, reflecting the contribution of polar functional groups including the cyano group, ester functionality, and pyridine nitrogen [2].

The compound demonstrates enhanced solubility in polar organic solvents due to the electron-withdrawing substituents that increase the overall molecular polarity [26]. The trifluoromethyl group contributes to the lipophilic character while simultaneously increasing the molecular dipole moment through its highly polarized carbon-fluorine bonds [25]. The cyano group enhances solubility in polar aprotic solvents through dipole-dipole interactions [18].

The partition coefficient data indicates that the molecule exhibits moderate bioavailability potential, with the LogP value falling within the acceptable range for pharmaceutical applications [2] . The presence of hydrogen bond acceptors, including the ester oxygen atoms, pyridine nitrogen, and cyano nitrogen, facilitates interactions with protic solvents [2]. However, the absence of hydrogen bond donors limits the compound's aqueous solubility [2].

Solubility studies demonstrate that the compound is readily soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate [26] [13]. The solubility in alcoholic solvents is moderate, while aqueous solubility remains limited due to the predominantly hydrophobic character of the molecule [26]. The storage recommendations typically specify ambient temperature conditions in dry environments, indicating reasonable stability under normal handling conditions [34] [13].

| Solubility Parameter | Value | Reference |

|---|---|---|

| LogP (calculated) | 2.15-2.28 | [2] [26] |

| Topological Polar Surface Area | 62.98 Ų | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] [26] |

Thermal Stability and Decomposition Pathways

The thermal stability of ethyl 2-cyano-5-(trifluoromethyl)nicotinate is characterized by its melting point range of 55-57°C, indicating moderate thermal stability under standard conditions [12] [13] [14]. Thermogravimetric analysis reveals that the compound maintains structural integrity up to approximately 200°C before onset of decomposition processes [35] [36]. The thermal decomposition pattern is influenced by the electron-withdrawing substituents, which affect the bond dissociation energies throughout the molecular framework [37] [29].

The initial decomposition pathway typically involves the cleavage of the ester functionality, with ethyl groups being eliminated as the most thermally labile components [37] [35]. The trifluoromethyl group demonstrates remarkable thermal stability due to the strong carbon-fluorine bonds, often remaining intact during initial decomposition stages [29] [36]. The cyano group exhibits intermediate thermal stability, with decomposition occurring at elevated temperatures through various pathways including decyanation reactions [32] [29].

Differential scanning calorimetry studies indicate that the compound undergoes endothermic melting followed by exothermic decomposition processes at higher temperatures [35] [36]. The thermal decomposition is characterized by multi-step processes, with initial mass loss attributed to volatile fragment elimination [38] [35]. The presence of the trifluoromethyl group can influence the decomposition pathways by stabilizing certain intermediates while destabilizing others [29].

The thermal stability profile suggests that the compound can be safely handled and processed at moderate temperatures but requires careful temperature control during synthetic procedures [12] [13]. Storage conditions typically recommend ambient temperatures with protection from moisture and light to prevent degradation [34] [13]. The thermal decomposition products may include toxic compounds such as hydrogen fluoride from trifluoromethyl decomposition and hydrogen cyanide from cyano group fragmentation [37] [39].

| Thermal Property | Temperature/Value | Reference |

|---|---|---|

| Melting Point | 55-57°C | [12] [13] [14] |

| Decomposition Onset | ~200°C | [35] [36] |

| Storage Temperature | Ambient | [34] [13] |

| Thermal Stability Range | <200°C | [35] [36] |

Laboratory-Scale Preparation Methods

Laboratory-scale synthesis of ethyl 2-cyano-5-(trifluoromethyl)nicotinate typically involves systematic optimization of reaction conditions to achieve high yields and purity. The fundamental approach involves the introduction of trifluoromethyl groups into pyridine ring systems through various methodologies, each with distinct advantages and limitations [1] [2].

The most commonly employed laboratory-scale preparation method utilizes the reaction of ethyl nicotinate derivatives with trifluoromethylating agents under controlled conditions. This approach generally requires the pre-formation of appropriate nicotinic acid precursors followed by esterification and subsequent trifluoromethylation [3] [2]. The reaction typically proceeds through nucleophilic aromatic substitution mechanisms, where the electron-deficient pyridine ring facilitates the introduction of the trifluoromethyl group [1] [3].

Standard laboratory procedures involve dissolving the starting materials in appropriate solvents such as dimethylformamide or acetonitrile, followed by the addition of trifluoromethylating reagents and catalysts. Temperature control is crucial, with most reactions requiring heating to 80-120°C for optimal conversion [4] [5]. The reaction progress is monitored using analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to ensure complete conversion and product purity .

Table 1: Laboratory-Scale Synthetic Methods Comparison

| Synthesis Method | Reaction Temperature (°C) | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| MCDFA/KF/CuI System | 80-120 | 4-24 hours | 85-97 | Cost-effective, industrial scalability | Stoichiometric copper, byproduct formation |

| Conventional Heating | 55-65 | 3-6 hours | 96-98 | High yield, simple procedure | Energy intensive, waste generation |

| Microwave Irradiation | 120-200 | 4-11 minutes | 75-99 | Rapid reaction, enhanced selectivity | Equipment requirements |

| Trifluoroacetimidoyl Chloride | 25-80 | 2-4 hours | 47-84 | Mild conditions, functional group tolerance | Substrate limitations |

| Continuous Flow Process | 200-210 | 16 minutes | 52-98 | Continuous production, precise control | Initial setup costs |

| Enzyme-Catalyzed Synthesis | 25-70 | 6-400 minutes | 90-100 | Environmentally friendly, mild conditions | Slower conversion rates |

| Electrochemical Method | 25-40 | 2-52 seconds | 22-84 | Sustainable, no oxidants required | Electrode fouling issues |

| Photochemical Method | 25-50 | 0.5-1.5 hours | 57-94 | Mild conditions, efficient light utilization | Light penetration limitations |

Trifluoromethylation Strategies for Nicotinic Acid Derivatives

The trifluoromethylation of nicotinic acid derivatives represents a critical transformation in the synthesis of ethyl 2-cyano-5-(trifluoromethyl)nicotinate. Several distinct strategies have been developed, each utilizing different trifluoromethylating reagents and reaction conditions [1] [2] [8].

The most economically viable approach employs methyl chlorodifluoroacetate as the trifluoromethyl source, which costs approximately 85% less than alternative reagents such as trimethylsilyl trifluoromethane [4] [9]. This method proceeds through a decarboxylative mechanism, where the chlorodifluoroacetate undergoes thermal decomposition to generate difluorocarbene intermediates that subsequently react with fluoride ions to form trifluoromethyl anions [4] [10].

Alternative strategies include the use of trifluoroacetate salts, which offer excellent stability and ease of handling under standard laboratory conditions [8] [11]. These reagents typically require higher temperatures (200°C) but provide superior selectivity with conversion rates exceeding 95% [8]. The reaction mechanism involves the formation of copper-trifluoromethyl intermediates that undergo oxidative addition with halogenated pyridine precursors [8].

Table 2: Trifluoromethylation Strategies for Nicotinic Acid Derivatives

| Trifluoromethylation Strategy | Cost Effectiveness | Handling Requirements | Typical Equivalents Required | Reaction Conditions | Selectivity |

|---|---|---|---|---|---|

| Methyl Chlorodifluoroacetate (MCDFA) | High (85% less than TMSCF₃) | Standard laboratory conditions | 4.0 equiv | DMF, 80-120°C, CuI catalyst | Good, some perfluoroalkylation |

| Trifluoroacetate Salts (CF₃CO₂K) | High | Easy to handle, stable | 0.8 equiv | NMP, 200°C, CuI catalyst | Excellent (>95%) |

| Trifluoroacetimidoyl Chloride | Moderate | Requires careful handling | 1.2 equiv | Acetonitrile, RT-80°C, base | Very good |

| Langlois Reagent (CF₃SO₂Na) | High | Easy to handle | 1.1 equiv | Acetonitrile, electrochemical | Good |

| Ruppert-Prakash Reagent (TMSCF₃) | Low | Moisture sensitive | 1.5 equiv | DMF/HMPA, 80°C, CuI catalyst | Good |

| Fluoroform (CHF₃) | High | Gaseous, special equipment | 1.0 equiv | Base, CuCl, t-BuOK | Very good |

| Trifluoroacetic Anhydride (TFAA) | Moderate | Corrosive, fume hood required | 2.4 equiv | Pyridine, 80°C, pressure | Good |

MCDFA/KF/CuI System for Trifluoromethylation

The methyl chlorodifluoroacetate/potassium fluoride/copper iodide system represents one of the most economically viable approaches for large-scale trifluoromethylation reactions [4] [5]. This system operates through a unique mechanism involving the generation of difluorocarbene intermediates followed by fluoride ion addition to form trifluoromethyl anions [4] [10].

The reaction mechanism begins with the thermal decomposition of methyl chlorodifluoroacetate at temperatures between 80-120°C, generating difluorocarbene species [4]. These reactive intermediates undergo nucleophilic attack by fluoride ions to form trifluoromethyl anions, which subsequently coordinate with copper iodide to produce active copper-trifluoromethyl complexes [4] [10]. The copper-trifluoromethyl species then undergo oxidative addition with aryl halides to deliver the desired trifluoromethylated products [4].

A significant advantage of this system is its cost-effectiveness, with methyl chlorodifluoroacetate being produced on industrial scale and costing substantially less than alternative trifluoromethylating reagents [4] [9]. However, the system requires stoichiometric amounts of copper and generates perfluoroalkyl byproducts that complicate product purification [4] [9]. The formation of these byproducts is particularly problematic under catalytic conditions, where reduced copper availability favors chain elongation reactions [4].

Process optimization studies have demonstrated that potassium fluoride loading is critical for achieving high conversion while minimizing byproduct formation. A loading of 1.1 equivalents of potassium fluoride provides optimal balance between conversion (97%) and impurity levels (7% combined) [4]. Higher loadings (2.0 equivalents) result in unacceptable levels of substitution products, while lower loadings (1.0 equivalent) provide insufficient conversion (85%) [4].

Conventional versus Microwave Irradiation Methods

The comparison between conventional heating and microwave irradiation reveals significant differences in reaction efficiency, selectivity, and sustainability [12] [13]. Conventional heating methods typically require prolonged reaction times (3-6 hours) at moderate temperatures (55-65°C), while microwave irradiation achieves comparable or superior yields in dramatically reduced timeframes (4-11 minutes) [12] [13].

Microwave irradiation operates through dielectric heating, where polar molecules absorb electromagnetic radiation and convert it directly to heat [12] [14]. This mechanism provides uniform heating throughout the reaction mixture, reducing thermal gradients and minimizing decomposition pathways [12] [13]. The enhanced heating efficiency results in improved reaction rates and often superior selectivity compared to conventional methods [12] [13].

Research studies demonstrate that microwave-assisted synthesis of benzotriazole derivatives, structurally related to nicotinic acid compounds, achieved yields of 75-99% compared to 72-96% for conventional heating methods [13]. The reaction time improvements are particularly dramatic, with microwave methods completing reactions 20-45 times faster than conventional approaches [13]. Additionally, microwave irradiation often results in enhanced regioselectivity and reduced byproduct formation [12] [13].

Table 3: Conventional versus Microwave Irradiation Comparison

| Parameter | Conventional Heating | Microwave Irradiation | Improvement Factor |

|---|---|---|---|

| Reaction Time | 3-6 hours | 4-11 minutes | 20-45x faster |

| Yield (%) | 72-96 | 75-99 | 3-15% higher |

| Selectivity | Good | Enhanced | Improved regioselectivity |

| Energy Efficiency | Low | High | 60-80% energy savings |

| Byproduct Formation | Moderate | Reduced | 30-50% reduction |

| Temperature Control | Moderate | Precise | Better uniformity |

| Scalability | High | Limited | Batch limitations |

| Equipment Cost | Low | High | 3-5x higher initial cost |

| Green Chemistry Score | Moderate | High | 40% better sustainability |

Reaction with Trifluoroacetimidoyl Chloride Derivatives

Trifluoroacetimidoyl chloride derivatives represent versatile trifluoromethylating agents that operate through distinct mechanistic pathways compared to traditional reagents [15] [16] [17]. These compounds are particularly valuable for constructing trifluoromethyl-containing heterocycles through cascade annulation reactions [15] [17].

The synthesis of trifluoroacetimidoyl chlorides typically involves the reaction of primary aromatic amines with trifluoroacetic acid derivatives [16] [18]. A recent purification-free method describes the synthesis of 2,2,2-trifluoro-N-phenylacetimidoyl chloride using phosphorus oxychloride and pyridine, achieving high yields without requiring intermediate purification steps [16]. The N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetimidoyl chloride derivative demonstrated superior stability compared to the phenyl analog [16].

The reaction mechanism involves nucleophilic attack by the nitrogen atom of the pyridine ring on the electrophilic carbon of the trifluoroacetimidoyl chloride, followed by chloride elimination [17]. This process generates an intermediate imine that can undergo further cyclization reactions to form complex heterocyclic structures [15] [17]. The trifluoromethyl group is introduced through this mechanism while simultaneously constructing the desired ring system [15] [17].

Studies have demonstrated that trifluoroacetimidoyl chlorides can react with various nucleophiles, including active methylene compounds, to produce enamine derivatives rather than imines due to the relative stability of the enamine tautomers [17]. This reactivity pattern is particularly useful for synthesizing trifluoromethylated nicotinic acid derivatives through multicomponent reactions [15] [17].

Industrial-Scale Synthesis Considerations

Industrial-scale synthesis of ethyl 2-cyano-5-(trifluoromethyl)nicotinate requires careful consideration of safety, economics, and environmental impact [19] [20]. The transition from laboratory-scale to industrial production involves significant challenges related to heat management, reagent handling, and waste disposal [9] [19].

The most critical consideration for industrial-scale synthesis is the selection of appropriate trifluoromethylating reagents that balance cost, safety, and efficiency [4] [9]. The MCDFA/KF/CuI system, while cost-effective, presents safety challenges due to significant adiabatic temperature rise and generation of noncondensable gases during scale-up [4] [9]. Alternative approaches using trifluoroacetate salts may provide better safety profiles despite higher reagent costs [8] [11].

Process engineering considerations include the implementation of continuous flow technologies that provide superior heat and mass transfer characteristics compared to batch processes [8] [11]. Flow chemistry systems allow for precise control of reaction parameters and eliminate many safety concerns associated with batch processing of energetic materials [8] [11]. The throughput capabilities of continuous flow systems (100-10,000 kg/h) make them particularly suitable for industrial applications [21] [22].

Table 4: Industrial-Scale Synthesis Considerations

| Scale Factor | Preferred Method | Throughput | Cost per kg | Main Challenges | Quality Control |

|---|---|---|---|---|---|

| Laboratory (mg-g) | Microwave irradiation | 0.1-10 g/h | High ($1000-5000) | Optimization and screening | Analytical purity >95% |

| Pilot Scale (10-100g) | Continuous flow | 10-1000 g/h | Moderate ($100-500) | Process validation | Consistent batch quality |

| Industrial Scale (kg-tonnes) | Conventional heating with MCDFA | 100-10000 kg/h | Low ($10-100) | Heat management and safety | Continuous monitoring |

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of ethyl 2-cyano-5-(trifluoromethyl)nicotinate focuses on minimizing environmental impact while maintaining synthetic efficiency [23] [24]. Several approaches have been developed that significantly reduce waste generation and energy consumption [23] [24].

Enzymatic catalysis represents one of the most environmentally friendly approaches, utilizing lipases from Candida antarctica to facilitate the formation of nicotinamide derivatives from methyl nicotinate and amines [23]. This method operates at mild temperatures (50°C) and achieves high yields (81.6-88.5%) using environmentally benign tert-amyl alcohol as the reaction medium [23]. The enzymatic approach provides substantial improvements in atom economy (90-98%) and catalyst recyclability compared to traditional chemical methods [23].

Solvent-free microwave synthesis has emerged as another significant green chemistry approach, eliminating the need for organic solvents while providing rapid reaction times and high yields [12] [14]. This method achieves environmental impact scores of 8.5/10 and waste reduction of 70-80% compared to conventional approaches [12] [14]. The microwave-assisted process provides superior energy efficiency through direct heating of reactants rather than bulk heating of solvents [12] [14].

Continuous flow processing offers advantages in terms of precise reaction control and reduced waste generation [8] [11]. Flow systems typically achieve waste reduction of 60-70% and energy efficiency improvements through enhanced heat and mass transfer [8] [11]. The ability to integrate multiple reaction steps in a single flow system further improves atom economy and reduces intermediate isolation requirements [8] [11].

Table 5: Green Chemistry Approaches for Synthesis

| Green Chemistry Approach | Environmental Impact Score | Waste Reduction (%) | Energy Efficiency | Atom Economy (%) | Catalyst Recyclability |

|---|---|---|---|---|---|

| Solvent-free microwave synthesis | 8.5/10 | 70-80 | High | 85-92 | Limited |

| Enzymatic catalysis | 9.2/10 | 85-95 | Very High | 90-98 | Excellent |

| Continuous flow processing | 7.8/10 | 60-70 | High | 80-88 | Good |

| Electrochemical synthesis | 8.8/10 | 75-85 | High | 88-95 | Good |

| Photochemical methods | 8.0/10 | 65-75 | Moderate | 82-90 | Good |

| Solid acid catalysis | 7.5/10 | 50-60 | Moderate | 75-85 | Excellent |

| Aqueous media reactions | 8.7/10 | 80-90 | High | 85-95 | Moderate |